Rezivertinib

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rezivertinib is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor. It is primarily used in the treatment of non-small cell lung cancer with specific epidermal growth factor receptor mutations. This compound has shown significant efficacy in overcoming resistance to earlier generations of epidermal growth factor receptor tyrosine kinase inhibitors, making it a promising option for patients with advanced or metastatic non-small cell lung cancer .

Aplicaciones Científicas De Investigación

Rezivertinib has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in the study of tyrosine kinase inhibitors and their chemical properties.

Biology: Investigated for its effects on cellular signaling pathways and its role in overcoming drug resistance.

Medicine: Primarily used in clinical research for the treatment of non-small cell lung cancer with specific epidermal growth factor receptor mutations. .

Industry: Employed in the pharmaceutical industry for the development of targeted cancer therapies.

Mecanismo De Acción

Direcciones Futuras

Rezivertinib has shown promising results in clinical trials and has great development potential in the future . A randomized, double-blind, phase 3 trial (NCT03866499) is evaluating the efficacy and safety of this compound compared with gefitinib as a first-line treatment in NSCLC patients with advanced EGFR mutations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of rezivertinib involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques. Common steps include the use of palladium-catalyzed coupling reactions, nucleophilic substitutions, and selective functional group transformations .

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors under stringent quality control measures. The process involves the optimization of reaction conditions to maximize yield and purity. Key steps include the preparation of high-purity starting materials, precise control of reaction parameters, and efficient purification techniques such as crystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Rezivertinib undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form reactive intermediates.

Reduction: Reduction reactions can modify specific functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various intermediates and derivatives of this compound, which are further processed to obtain the final active pharmaceutical ingredient .

Comparación Con Compuestos Similares

Similar Compounds

Gefitinib: A first-generation epidermal growth factor receptor tyrosine kinase inhibitor.

Erlotinib: Another first-generation epidermal growth factor receptor tyrosine kinase inhibitor.

Osimertinib: A third-generation epidermal growth factor receptor tyrosine kinase inhibitor similar to rezivertinib

Uniqueness of this compound

This compound is unique due to its high selectivity and potency against specific epidermal growth factor receptor mutations, including the T790M resistance mutation. It has shown superior efficacy and safety profiles compared to earlier generations of epidermal growth factor receptor tyrosine kinase inhibitors, making it a valuable option for patients with advanced non-small cell lung cancer .

Propiedades

IUPAC Name |

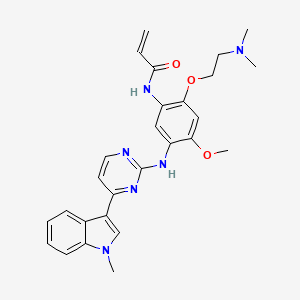

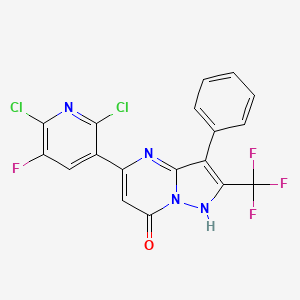

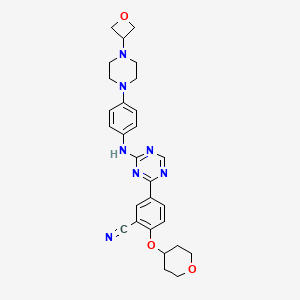

N-[2-[2-(dimethylamino)ethoxy]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N6O3/c1-6-26(34)29-22-15-21(24(35-5)16-25(22)36-14-13-32(2)3)31-27-28-12-11-20(30-27)19-17-33(4)23-10-8-7-9-18(19)23/h6-12,15-17H,1,13-14H2,2-5H3,(H,29,34)(H,28,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMZUKYFIDPLEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4OC)OCCN(C)C)NC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1835667-12-3 |

Source

|

| Record name | Rezivertinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1835667123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | REZIVERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U65F5M6BD5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-Dihydro-2,3-bis(4-methylphenyl)pyrido[2,3-b]pyrazine-5(6H)-heptanoic acid](/img/structure/B610377.png)

![4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine](/img/structure/B610379.png)

![6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride](/img/structure/B610392.png)